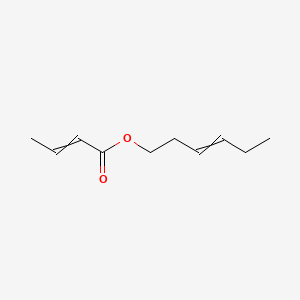

Hex-3-en-1-yl but-2-enoate

Description

Contextualization of Alpha,Beta-Unsaturated Esters in Organic Chemistry

Alpha,beta-unsaturated esters are a class of organic compounds characterized by an ester functional group conjugated to a carbon-carbon double bond. fiveable.mewikipedia.org This specific structural arrangement, with the general formula (O=CR)−Cα=Cβ−R, creates a delocalized system of pi electrons across the C=C and C=O bonds. rsc.org This conjugation imparts unique chemical reactivity compared to their saturated counterparts or isolated alkenes and esters. fiveable.me

The electronic properties of α,β-unsaturated esters make them versatile intermediates in organic synthesis. beilstein-journals.org The presence of the electron-withdrawing carbonyl group renders the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). fiveable.mewikipedia.org This dual reactivity allows them to participate in a wide array of significant chemical transformations. Notable examples include the Michael addition, where a nucleophile adds to the β-carbon, and the Claisen condensation, which utilizes the reactivity of the α-carbon. fiveable.mesolubilityofthings.com They also serve as dienophiles in Diels-Alder cycloadditions and can be substrates for Wittig reactions to extend carbon chains. beilstein-journals.org

Beyond their role as synthetic building blocks, α,β-unsaturated esters are prevalent in nature. They are key components of many essential oils and are responsible for the characteristic flavors and aromas of numerous fruits and plants. solubilityofthings.comacs.org In biochemistry, these esters are involved in various metabolic pathways and cellular processes. hmdb.ca Their industrial applications are also significant, ranging from the production of polymers, like polyacrylates, to their use as solvents and in the formulation of flavor and fragrance compositions. rsc.orgbeilstein-journals.orggoogle.com

Significance of Hex-3-en-1-yl but-2-enoate in Contemporary Chemical and Biological Research

This compound, an α,β-unsaturated ester, and its isomers are compounds of interest in both chemical and biological research, primarily due to their presence in natural products and their sensory properties. The specific isomer (3Z)-hex-3-en-1-yl (2E)-but-2-enoate, also known as (Z)-3-hexenyl crotonate, has been identified as a naturally occurring volatile compound in green tea and witch hazel leaf oil. thegoodscentscompany.comperflavory.com Its presence contributes to the characteristic "green" and fruity aroma profiles of these plants.

The significance of this compound in contemporary research is closely tied to the broader importance of flavor and fragrance compounds. The synthesis of nature-identical flavor components is a major focus in the food and cosmetic industries. acs.org Research in this area includes the development of novel synthetic routes, such as chemo-enzymatic methods that combine biological and chemical reaction steps for more sustainable and selective production. beilstein-journals.org Ene-reductases, for example, are being explored for the specific reduction of the carbon-carbon double bond in α,β-unsaturated compounds, highlighting the push towards biocatalysis in producing valuable chemicals like this compound and its derivatives. acs.org

The synthesis of this compound can be achieved through established organic reactions, most notably the Fischer esterification. masterorganicchemistry.com This method involves the acid-catalyzed reaction of the corresponding alcohol, hex-3-en-1-ol, with but-2-enoic acid. vaia.commasterorganicchemistry.com The equilibrium nature of the Fischer esterification requires specific strategies, such as using an excess of one reactant or removing water as it forms, to drive the reaction towards the desired ester product. masterorganicchemistry.comvaia.com The study of such synthesis and the compound's natural occurrence helps in understanding biochemical pathways in plants and provides templates for creating new molecules with desirable sensory characteristics for commercial applications. hmdb.cagoogle.com

Chemical Data for this compound Isomers

The properties of this compound can vary depending on the stereochemistry of the double bonds. Below are data for specific isomers.

Table 1: Identifiers and Molecular Properties for (3Z)-hex-3-en-1-yl (2E)-but-2-enoate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3Z)-hex-3-en-1-yl (2E)-but-2-enoate | hmdb.ca |

| Synonyms | cis-3-Hexenyl crotonate, (Z)-3-Hexenyl (E)-crotonate | hmdb.cathegoodscentscompany.com |

| CAS Number | 65405-80-3 | hmdb.casigmaaldrich.com |

| Molecular Formula | C₁₀H₁₆O₂ | hmdb.ca |

| Average Molecular Weight | 168.23 g/mol | hmdb.ca |

| Monoisotopic Weight | 168.115030 u | chemspider.com |

| InChI Key | KITGYVIOYOCIIE-QNMAEOQASA-N | hmdb.ca |

Table 2: Physicochemical Properties for (3E)-Hex-3-enyl (E)-2-methylbut-2-enoate (a structurally related compound)

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 182.26 | g/mol | chemeo.com |

| Normal Boiling Point | 535.57 | K | chemeo.com |

| Normal Melting Point | 261.77 | K | chemeo.com |

| Critical Temperature | 724.37 | K | chemeo.com |

| Critical Pressure | 2227.09 | kPa | chemeo.com |

| Enthalpy of Vaporization | 49.23 | kJ/mol | chemeo.com |

| Enthalpy of Fusion | 26.13 | kJ/mol | chemeo.com |

| LogP (Octanol/Water) | 2.852 | | chemeo.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

hex-3-enyl but-2-enoate |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4-6,8H,3,7,9H2,1-2H3 |

InChI Key |

KITGYVIOYOCIIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCOC(=O)C=CC |

Origin of Product |

United States |

Nomenclature and Stereoisomerism of Hex 3 En 1 Yl But 2 Enoate

Systematic IUPAC Naming Conventions for Alkyl Alkenoates

The systematic name "Hex-3-en-1-yl but-2-enoate" is derived following the IUPAC nomenclature for esters. wikipedia.orguiuc.edu In this system, the name is composed of two parts. The first part, "Hex-3-en-1-yl," identifies the alkyl group derived from the alcohol, in this case, Hex-3-en-1-ol. The second part, "but-2-enoate," identifies the carboxylate portion derived from the carboxylic acid, but-2-enoic acid. uiuc.edu

The naming convention for esters involves replacing the "-oic acid" suffix of the parent carboxylic acid with "-oate". uiuc.edu The alkyl group from the alcohol is then named as a prefix. Locants (numbers) are used to specify the position of the double bonds within both the alkyl and alkenoate chains. msu.edu For this compound, the "3-en" indicates a double bond between the third and fourth carbon atoms of the hexyl chain, and "2-enoate" indicates a double bond between the second and third carbon atoms of the butanoate chain.

Isomeric Forms of this compound

Due to the presence of two carbon-carbon double bonds, this compound can exist as several different geometric isomers. vedantu.com Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around a double bond. libretexts.orgchemguide.co.uk

The double bond in the hexenyl portion of the molecule, located at the third carbon, allows for two distinct spatial arrangements of the substituents. These are designated using the (E/Z) notation, which is based on the Cahn-Ingold-Prelog priority rules.

(3Z)-Hex-3-en-1-yl : The (Z) configuration (from the German zusammen, meaning "together") indicates that the higher-priority groups on each carbon of the double bond are on the same side. This is often referred to as the cis isomer.

(3E)-Hex-3-en-1-yl : The (E) configuration (from the German entgegen, meaning "opposite") indicates that the higher-priority groups are on opposite sides of the double bond. This is often referred to as the trans isomer.

Similarly, the but-2-enoate moiety has a double bond at the second carbon, which also leads to geometric isomerism.

(2Z)-but-2-enoate : In this isomer, the higher-priority groups are on the same side of the double bond (cis).

(2E)-but-2-enoate : Here, the higher-priority groups are on opposite sides of the double bond (trans). brainly.in The term "crotonate" is commonly used to refer to the (2E)-but-2-enoate isomer. scbt.comchemspider.com

By combining the possible isomers at each double bond, four distinct stereoisomers of this compound can be formed.

| Systematic IUPAC Name | Configuration | Common Name |

| (3Z)-hex-3-en-1-yl (2E)-but-2-enoate | cis, trans | cis-3-Hexenyl crotonate chemspider.comfoodb.ca |

| (3E)-hex-3-en-1-yl (2E)-but-2-enoate | trans, trans | (E)-3-Hexenyl crotonate chemspider.com |

| (3Z)-hex-3-en-1-yl (2Z)-but-2-enoate | cis, cis | cis-3-Hexenyl isocrotonate |

| (3E)-hex-3-en-1-yl (2Z)-but-2-enoate | trans, cis | trans-3-Hexenyl isocrotonate |

One of the most frequently cited isomers is (3Z)-hex-3-en-1-yl (2E)-but-2-enoate, which has the common name cis-3-Hexenyl crotonate. foodb.casigmaaldrich.com The designation "cis-3-Hexenyl" corresponds to the (3Z) configuration of the hexenyl group, while "crotonate" implies the (2E) configuration of the butenoate group. chemspider.comthegoodscentscompany.com

Common and Trivial Names in Scientific Literature

In addition to systematic IUPAC names, several common or trivial names are used in scientific and commercial contexts. The most prevalent of these is cis-3-Hexenyl crotonate . scbt.comsigmaaldrich.com Another name found in literature is Crotonic Acid cis-3-Hexen-1-yl Ester. scbt.com These common names typically specify the geometric configuration, which is crucial for distinguishing between the different isomers.

Natural Occurrence and Biosynthesis of Hex 3 En 1 Yl But 2 Enoate and Its Precursors

Distribution in Biological Systems (e.g., plants, microorganisms)

Hex-3-en-1-yl but-2-enoate and its precursors are found throughout the plant kingdom. The precursor alcohol, (Z)-hex-3-en-1-ol, and related C6 aldehydes and alcohols are produced by nearly all terrestrial plants upon tissue damage. mdpi.comresearchgate.net While the specific ester "this compound" is less commonly documented than its acetate (B1210297) counterpart, related hexenyl esters are identified as volatiles in a variety of plants. For instance, (Z)-Butanoic acid, 3-hexenyl ester has been detected in studies on Tulbaghia violacea. nih.govresearchgate.net Another similar compound, Hex-3-en-1-yl butanoate, has been reported in plants such as Glycine max (soybean) and Medicago sativa (alfalfa). nih.gov The production of these esters is often initiated by mechanical damage or herbivore attacks. mdpi.com

In microorganisms, the related compound 3-Hexenyl butanoate has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov The enzymatic systems for producing the precursor alcohol are also found in various microorganisms, which can be utilized for biotechnological production. google.comgoogle.com

Table 1: Documented Occurrence of this compound and Related Esters

| Compound Name | Species/Organism | System |

|---|---|---|

| Hex-3-en-1-yl butanoate | Glycine max (Soybean) | Plant |

| Hex-3-en-1-yl butanoate | Medicago sativa (Alfalfa) | Plant |

| (Z)-Butanoic acid, 3-hexenyl ester | Tulbaghia violacea | Plant |

| 3-Hexenyl butanoate | Saccharomyces cerevisiae | Microorganism (Yeast) |

Biosynthetic Pathways of the Hexenyl Moiety

The hexenyl portion of the ester is derived from C6 "green leaf volatiles," which are synthesized via the oxylipin pathway from common fatty acids. nih.gov

The biosynthesis of (Z)-hex-3-en-1-ol, the alcohol precursor to the hexenyl moiety, begins with polyunsaturated fatty acids like linolenic acid, which are abundant in plant leaf membranes. researchgate.netnih.gov The process involves a cascade of enzymatic reactions:

Lipoxygenase (LOX) Action : Upon tissue damage, linolenic acid is exposed to the enzyme lipoxygenase. LOX adds an oxygen molecule to the fatty acid, specifically at the 13th carbon, forming 13-hydroperoxylinolenic acid. researchgate.net

Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxide is then rapidly cleaved by another enzyme, hydroperoxide lyase (HPL). This cleavage breaks the fatty acid chain, yielding two smaller molecules: a 12-carbon compound and the 6-carbon aldehyde, (Z)-3-hexenal. researchgate.net

Alcohol Dehydrogenase (ADH) Reduction : (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-hex-3-en-1-ol (leaf alcohol), by the action of alcohol dehydrogenase enzymes. researchgate.net This conversion from an aldehyde to an alcohol is a critical step, as the resulting alcohol can then be esterified to form various hexenyl esters. researchgate.net

This pathway is extremely rapid, with GLVs being produced and released within seconds to minutes of wounding. mdpi.com

While the primary biosynthetic pathway for (Z)-hex-3-en-1-ol is well-established, research into the bioproduction of specific isomers (enantiomers and stereoisomers) of hexenyl derivatives is ongoing. The enzymes involved, such as alcohol dehydrogenases, can exhibit stereoselectivity, influencing the specific isomeric form of the alcohol produced. In biotechnology, microbial systems and isolated enzymes are being explored for the enantioselective synthesis of chiral compounds, including derivatives of hexenol. rsc.orgresearchgate.net This allows for the production of specific isomers that may have unique biological activities or flavor/fragrance profiles.

Biosynthetic Pathways of the But-2-enoate Moiety

The but-2-enoate (or crotonate) moiety of the ester is derived from but-2-enoic acid (crotonic acid). In biological systems, short-chain fatty acids and their derivatives are typically synthesized from acetyl-CoA. The biosynthesis of but-2-enoic acid is linked to fatty acid metabolism and the pathways that produce secondary metabolites. nih.govmdpi.com While plants and bacteria can produce a vast array of fatty acid derivatives, the specific pathways leading to but-2-enoic acid for esterification into volatiles are less detailed in common literature than the well-documented oxylipin pathway for the hexenyl moiety. However, it is understood to be part of the broader network of fatty acid synthesis and modification within the cell. nih.gov Enoate reductases are a class of enzymes known to act on α,β-unsaturated carboxylates (enoates) and are involved in fatty acid metabolism, demonstrating the biological machinery available for processing such compounds. nih.gov

Ecological Context of Natural Production as Plant Volatiles

The production of this compound and other GLVs serves critical ecological functions for the plant. These volatile compounds act as infochemicals, mediating interactions between plants and their environment. nih.gov

Direct Defense : C6 aldehydes like (Z)-3-hexenal are often directly toxic or deterrent to insect herbivores and pathogens, providing an immediate chemical defense at the site of wounding. researchgate.netoup.com

Indirect Defense : The less reactive alcohols and esters, including hexenyl esters, function as airborne signals. nih.gov When released, these volatiles can attract natural enemies (predators and parasitoids) of the attacking herbivores. mdpi.comoup.com This "cry for help" is a key component of indirect plant defense.

Plant-Plant Communication : Airborne GLVs can be perceived by neighboring, undamaged plants. nih.govoup.com This eavesdropping allows adjacent plants to prime their own defense systems in preparation for a potential threat. For example, exposure to GLVs can lead to the increased production of defense-related signaling molecules like jasmonic acid and other defensive volatiles in the receiving plant. mdpi.comnih.gov This priming effect enhances the speed and intensity of the defense response upon actual attack. mdpi.com

Table 2: Ecological Functions of Green Leaf Volatiles (GLVs)

| Function | Description | Key Molecules |

|---|---|---|

| Direct Defense | Directly harms or deters herbivores and pathogens at the wound site. | C6 Aldehydes (e.g., (Z)-3-hexenal) |

| Indirect Defense | Attracts predators and parasitoids of the attacking herbivores. | C6 Alcohols and Esters (e.g., this compound) |

| Plant-Plant Communication | Acts as an airborne signal to warn nearby plants of a threat, allowing them to "prime" their defenses. | C6 Aldehydes, Alcohols, and Esters |

Chemical Synthesis Methodologies for Hex 3 En 1 Yl But 2 Enoate and Analogues

Conventional Esterification Techniques for Unsaturated Alcohols and Carboxylic Acids

Conventional esterification remains a fundamental approach for the synthesis of esters. The most common method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of Hex-3-en-1-yl but-2-enoate, this would involve reacting hex-3-en-1-ol with but-2-enoic acid (crotonic acid) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

The reaction is an equilibrium process, and to drive it towards the product, water is typically removed using techniques such as azeotropic distillation with a Dean-Stark apparatus. While effective for large-scale production, this method often lacks stereoselectivity, potentially yielding a mixture of (E)- and (Z)-isomers if the starting materials are not stereochemically pure. Furthermore, the harsh acidic conditions can sometimes lead to side reactions, such as dehydration of the alcohol or polymerization of the unsaturated species.

Key Features of Conventional Esterification:

Reactants: Unsaturated alcohol (e.g., hex-3-en-1-ol) and an unsaturated carboxylic acid (e.g., but-2-enoic acid).

Catalyst: Strong mineral or organic acids (H₂SO₄, HCl, p-TsOH).

Conditions: Typically requires heating to drive the reaction and remove the water byproduct.

Limitations: Can lack stereocontrol and may lead to side reactions under harsh conditions.

Stereoselective and Regioselective Synthesis Approaches

Modern synthetic chemistry offers highly sophisticated and selective methods for the formation of C-O bonds, enabling precise control over the structure of complex molecules like allylic and olefinic esters.

Palladium catalysis is a powerful tool for the formation of allylic esters, most notably through the Tsuji-Trost reaction. wikipedia.org This reaction involves the palladium-catalyzed substitution of a substrate containing a leaving group in an allylic position. wikipedia.org The process begins with the coordination of a zerovalent palladium catalyst to the alkene, followed by oxidative addition to form a π-allyl-palladium(II) complex. wikipedia.org This intermediate is then attacked by a nucleophile, in this case, a carboxylate, to yield the final allylic ester.

This methodology allows for the coupling of various allylic substrates (e.g., allylic acetates, carbonates, or chlorides) with carboxylic acids. acs.orgnih.govrsc.org The use of specific phosphine (B1218219) ligands can influence the regioselectivity and stereoselectivity of the reaction, making it a highly versatile method for synthesizing complex esters. wikipedia.org For instance, reactions between acyclic (E)-allylic acetates and arylboronic acids in the presence of a palladium catalyst have shown excellent γ-selectivity. nih.gov This approach provides a pathway to highly functionalized dicarbonyl compounds and can even be used to synthesize structurally complex medium-sized rings. rsc.org

| Catalyst System | Substrates | Key Feature | Typical Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Allylic Acetates, Carboxylic Acids | Forms a π-allyl intermediate for nucleophilic attack. | Good to Excellent | acs.org |

| Pd₂(dba)₃ / Phosphine Ligand | Allylic Alcohols, Disilanes | Direct functionalization of allylic C-OH bonds. | High | acs.org |

| Pd(OAc)₂ / Phenanthroline / AgSbF₆ | Acyclic Allylic Acetates, Arylboronic Acids | Excellent γ-selectivity and stereospecificity. | High | nih.gov |

Nickel catalysis has emerged as a powerful alternative for constructing C-C and C-heteroatom bonds, offering unique reactivity compared to palladium. Nickel-catalyzed cross-coupling reactions are particularly useful for creating stereodefined olefinic esters. These methods often involve the coupling of alkenyl electrophiles with organometallic reagents in the presence of a chiral nickel catalyst.

For instance, enantioselective nickel-catalyzed reductive cross-coupling between aldehydes and alkenes can produce valuable chiral building blocks. researchgate.netresearchgate.net Nickel hydride (Ni-H) catalyzed strategies enable the enantioselective C(sp³)–C(sp³) cross-coupling of non-activated alkyl halides with alkenyl boronates, producing chiral alkyl boronic acid pinacol (B44631) esters which are versatile intermediates. epfl.ch While often focused on C-C bond formation, the principles of stereocontrol using chiral ligands (like Pybox) are directly applicable to the synthesis of chiral esters. acs.orgacs.org These reactions provide access to complex molecular architectures with high levels of enantioselectivity and functional group tolerance. rsc.orgresearchgate.net

An indirect but highly effective route to chiral allylic esters involves the synthesis of allylic amine precursors via iridium-catalyzed reactions. Iridium catalysts, particularly when paired with chiral phosphoramidite (B1245037) ligands, are exceptionally effective for the asymmetric allylic amination of allylic alcohols or their derivatives. berkeley.edunih.govresearchgate.net This reaction produces chiral allylic amines with high enantioselectivity and regioselectivity. nih.govnih.gov

These allylic amines serve as versatile precursors. They can be converted to the corresponding allylic alcohols through methods such as diazotization followed by hydrolysis, while retaining the stereochemical integrity of the chiral center. The resulting enantiomerically enriched allylic alcohol can then be esterified using conventional or biocatalytic methods to produce the desired chiral allylic ester, such as a specific stereoisomer of this compound. This multi-step approach provides access to products that may be difficult to obtain through direct asymmetric esterification. researchgate.net

Biocatalytic Synthesis and Enzymatic Esterification Processes

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. Lipases are the most commonly used enzymes for ester synthesis due to their stability in organic solvents, broad substrate specificity, and high selectivity. ijeat.org

The enzymatic synthesis of this compound would involve the direct esterification of hex-3-en-1-ol and but-2-enoic acid catalyzed by a lipase (B570770), often in a non-aqueous solvent to shift the equilibrium towards ester formation. aminer.cn Immobilized lipases, such as Candida antarctica lipase B (CALB), are frequently used as they can be easily recovered and reused, reducing process costs. ijsr.netnih.gov

Enzymatic methods offer several advantages:

Mild Reaction Conditions: Reactions are typically run at or near room temperature, preventing degradation of thermally sensitive unsaturated compounds. nih.gov

High Selectivity: Lipases can exhibit high regio- and enantioselectivity, allowing for the synthesis of specific isomers without the need for complex protecting group strategies. jst.go.jptandfonline.com

Environmental Benefits: The process avoids harsh acids and metal catalysts, generating less hazardous waste. nih.gov

The efficiency of lipase-catalyzed esterification is influenced by factors such as the choice of solvent, water activity, temperature, and the molar ratio of substrates. ijsr.net These processes have been successfully applied to a wide range of flavor and fragrance esters. ijeat.orgresearchgate.net

| Enzyme | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Lipase (General) | Esterification / Transesterification | Alcohols, Carboxylic Acids | Mild conditions, high specificity. | ijeat.orgaminer.cn |

| Candida antarctica Lipase B (CALB) | Esterification | Short-chain acids, various alcohols | Robust biocatalyst with high conversion rates. | researchgate.net |

| Immobilized Lipase | Esterification | Fatty acids, L-Ascorbic acid | Enzyme reusability, selective acylation of primary hydroxyls. | jst.go.jp |

Synthesis of Structural Analogues and Isomeric Derivatives

The synthesis of structural analogues and isomers of this compound is crucial for exploring structure-activity relationships, particularly in the fragrance industry. Analogues can be created by varying either the alcohol or the carboxylic acid component. For example, using 2-methylbut-2-enoic acid instead of but-2-enoic acid would yield Hex-3-en-1-yl 2-methylbut-2-enoate. nih.govnist.gov

Controlling the E/Z stereochemistry of the double bonds is a significant challenge. Stereoselective synthesis of (E)-α,β-unsaturated esters can be achieved through methods like the triethylamine-catalyzed allylic rearrangement of enol phosphates. nih.gov Similarly, transition-metal-catalyzed reactions, such as nickel-catalyzed hydrocarboxylation of alkynes or palladium-catalyzed dehydrogenation of saturated esters, provide routes to specific isomers of α,β-unsaturated esters. organic-chemistry.orgorganic-chemistry.org

For the allylic alcohol portion, regioselective methods can be employed to synthesize β,γ-unsaturated amides from unactivated alkenes, which can then be converted to the corresponding β,γ-unsaturated esters. nih.gov This allows for the introduction of double bonds at specific positions within the carbon chain, providing access to a wide range of isomeric derivatives. The choice of catalyst and reaction conditions is paramount in directing the regioselectivity and stereoselectivity of these transformations. acs.org

Chemical Reactivity and Transformation Pathways of Hex 3 En 1 Yl But 2 Enoate

Reactions of the Ester Functional Group

The ester group in Hex-3-en-1-yl but-2-enoate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound involves the cleavage of the ester linkage to yield but-2-enoic acid and hex-3-en-1-ol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of hex-3-en-1-ol regenerates the acid catalyst and produces but-2-enoic acid. The reaction is reversible and the equilibrium can be shifted by controlling the concentration of water.

Basic hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the hex-3-en-1-oxide anion as the leaving group. A rapid proton transfer from the newly formed but-2-enoic acid to the alkoxide yields but-2-enoate and hex-3-en-1-ol.

Table 1: General Conditions for Ester Hydrolysis

| Condition | Catalyst | Products | Reversibility |

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | But-2-enoic acid + Hex-3-en-1-ol | Reversible |

| Basic | Strong Base (e.g., NaOH, KOH) | But-2-enoate salt + Hex-3-en-1-ol | Irreversible |

Transesterification Reactions

Transesterification of this compound involves the exchange of its hex-3-en-1-oxy group with another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, in the presence of methanol (B129727) and an acid catalyst, the reaction would yield methyl but-2-enoate and hex-3-en-1-ol. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Base-catalyzed transesterification proceeds through the attack of an alkoxide ion on the ester carbonyl, leading to a tetrahedral intermediate and subsequent displacement of the original alkoxide. The equilibrium of this reaction can be manipulated by using a large excess of the reactant alcohol or by removing one of the products.

Enzymatic transesterification, often utilizing lipases, presents a milder and more selective alternative to chemical catalysis. While studies on the enzymatic transesterification of hex-3-en-1-ol with various acyl donors exist, specific research on this compound as the substrate is limited.

Reactivity of the Alpha,Beta-Unsaturated Carbonyl System

The conjugation of the carbon-carbon double bond with the carbonyl group in the but-2-enoate moiety creates a reactive system susceptible to 1,4-conjugate additions, also known as Michael additions, and cycloaddition reactions.

Michael Addition Reactions with Nucleophiles

In the Michael addition, a nucleophile attacks the β-carbon of the alpha,beta-unsaturated system, which is electrophilic due to resonance with the carbonyl group. This reaction is effective for the formation of carbon-carbon and carbon-heteroatom bonds. A wide range of soft nucleophiles, such as enolates, amines, and thiols, can participate in this reaction.

For example, the reaction of this compound with a primary or secondary amine would lead to the formation of a β-amino ester. The reaction is typically carried out under mild conditions, often without the need for a catalyst, although bases can be used to generate more potent nucleophiles like enolates.

Table 2: Examples of Nucleophiles for Michael Addition

| Nucleophile Type | Example | Product Type |

| Carbon Nucleophile | Diethyl malonate | 1,5-dicarbonyl compound derivative |

| Nitrogen Nucleophile | Piperidine | β-amino ester |

| Sulfur Nucleophile | Thiophenol | β-thioether ester |

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond of the but-2-enoate moiety can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction with a conjugated diene. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of the electron-withdrawing ester group.

The reaction of this compound with a diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative with the ester group attached. The stereochemistry of the product is well-defined, with the reaction proceeding in a syn-addition manner. The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile.

Reactions of the Remote Alkene Moiety (Hex-3-en-1-yl)

The isolated carbon-carbon double bond in the hex-3-en-1-yl portion of the molecule undergoes typical alkene reactions, independent of the ester and conjugated system. These reactions include electrophilic additions and oxidations.

One important transformation is the hydroboration-oxidation reaction. This two-step process allows for the anti-Markovnikov hydration of the double bond. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide in a basic solution would yield the corresponding diol ester, specifically Hex-3-en-1-yl 3,4-dihydroxybutanoate. wikipedia.orgmasterorganicchemistry.com The reaction is stereospecific, with the hydroboration step occurring via a syn-addition of the hydrogen and boron atoms across the double bond. wikipedia.orgmasterorganicchemistry.com

Other electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl), would also be expected to occur at this remote double bond, following Markovnikov's rule where applicable. Epoxidation of this double bond with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide ester.

The selective reaction at the remote alkene in the presence of the alpha,beta-unsaturated system can often be achieved by careful choice of reagents and reaction conditions, exploiting the different electronic properties of the two double bonds.

Hydrogenation and Halogenation

Hydrogenation: The carbon-carbon double bonds in this compound are susceptible to catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds, leading to the formation of a saturated ester, hexyl butyrate. The reaction is typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel. The selectivity of the hydrogenation can be controlled by the choice of catalyst and reaction conditions. For instance, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) can allow for the selective hydrogenation of a more reactive double bond if one were present, such as in a polyunsaturated system. In the case of this compound, complete hydrogenation would saturate both the hexenyl and butenoyl moieties.

The general reaction can be represented as:

C₁₀H₁₆O₂ + 2H₂ → C₁₀H₂₀O₂

This compound + 2H₂ → Hexyl butyrate

| Catalyst | Pressure (atm) | Temperature (°C) | Product |

| Pd/C | 1-4 | 25-50 | Hexyl butyrate |

| PtO₂ | 1-3 | 20-30 | Hexyl butyrate |

| Raney Ni | 50-100 | 100-150 | Hexyl butyrate |

Halogenation: The double bonds in this compound readily undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. The reaction with bromine, for example, would result in the formation of a tetrabromo derivative, 3,4-dibromohexyl 2,3-dibromobutanoate. The reddish-brown color of bromine disappears upon reaction with the alkene, which serves as a qualitative test for unsaturation. The regioselectivity of the addition to the unsymmetrical butenoate double bond would favor the formation of the product where the initial electrophilic attack occurs at the β-carbon, leading to a more stable carbocationic intermediate if the mechanism were not concerted. However, the bridged halonium ion mechanism dictates the stereochemical outcome.

The general reaction with bromine can be depicted as:

C₁₀H₁₆O₂ + 2Br₂ → C₁₀H₁₆Br₄O₂

This compound + 2Br₂ → 3,4-Dibromohexyl 2,3-dibromobutanoate

| Halogen | Solvent | Stereochemistry | Product |

| Br₂ | CCl₄ | Anti-addition | 3,4-Dibromohexyl 2,3-dibromobutanoate |

| Cl₂ | CH₂Cl₂ | Anti-addition | 3,4-Dichlorohexyl 2,3-dichlorobutanoate |

Epoxidation Reactions

Epoxidation of this compound involves the reaction of the double bonds with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides (oxiranes). This reaction is a syn-addition, meaning the oxygen atom is delivered to the same face of the double bond. Given the two double bonds in the molecule, a mono-epoxide or a di-epoxide can be formed depending on the stoichiometry of the peroxy acid used. The double bond of the hexenyl moiety is generally more electron-rich and thus more nucleophilic than the α,β-unsaturated double bond of the butenoate moiety, making it more reactive towards electrophilic epoxidation reagents. Therefore, selective mono-epoxidation is expected to occur at the hexenyl double bond.

The reaction with one equivalent of m-CPBA would likely yield (3-ethyloxiran-2-yl)methyl but-2-enoate.

C₁₀H₁₆O₂ + RCO₃H → C₁₀H₁₆O₃ + RCO₂H

This compound + Peroxy acid → (3-Ethyloxiran-2-yl)methyl but-2-enoate + Carboxylic acid

| Peroxy Acid | Solvent | Expected Major Product (Mono-epoxidation) |

| m-CPBA | CH₂Cl₂ | (3-Ethyloxiran-2-yl)methyl but-2-enoate |

| Peracetic acid | CH₃COOH | (3-Ethyloxiran-2-yl)methyl but-2-enoate |

Isomerization Phenomena of Alkenes and Esters

Thermal and Catalytic (Z)/(E) Isomerization

The (Z) and (E) isomers of this compound can be interconverted under certain conditions.

Thermal Isomerization: Thermal energy can be sufficient to overcome the rotational barrier of the carbon-carbon double bond, leading to isomerization. This process typically requires high temperatures and can lead to a thermodynamic equilibrium mixture of the (Z) and (E) isomers. The (E) isomer is generally more thermodynamically stable due to reduced steric strain compared to the (Z) isomer.

Catalytic Isomerization: The (Z)/(E) isomerization can be facilitated by catalysts, allowing the reaction to proceed under milder conditions. A variety of catalysts can be employed, including acids, bases, and transition metal complexes. Photocatalysis has also emerged as a powerful tool for effecting E/Z isomerization, often with high selectivity for the less stable isomer. For instance, using a photosensitizer that selectively transfers energy to the (E)-isomer can drive the equilibrium towards the (Z)-isomer.

| Isomerization Method | Conditions | Outcome |

| Thermal | High Temperature (e.g., >200 °C) | Equilibrium mixture of (Z) and (E) isomers, favoring the more stable (E) isomer. |

| Catalytic (Acid) | H⁺ catalyst | Equilibrium mixture of isomers. |

| Catalytic (Photocatalyst) | Light, Sensitizer (e.g., Ru(bpy)₃²⁺) | Can favor the formation of the less stable (Z) isomer. |

Double Bond Migration

Under certain catalytic conditions, typically in the presence of strong acids or bases, or specific transition metal catalysts, the double bonds in this compound can migrate to adjacent positions.

Acid-Catalyzed Migration: In the presence of a strong acid, protonation of a double bond can lead to the formation of a carbocation intermediate. Subsequent deprotonation from an adjacent carbon can result in the formation of a new double bond at a different position. For the hexenyl moiety, this could lead to the formation of hex-2-en-1-yl or hex-4-en-1-yl but-2-enoate isomers. For the butenoate moiety, migration of the α,β-double bond to the β,γ-position is also possible, although the conjugated system is generally more stable.

Base-Catalyzed Migration: A strong base can abstract a proton from a carbon atom adjacent to a double bond (an allylic position), forming a resonance-stabilized carbanion. Reprotonation at a different position of the delocalized anion can lead to double bond migration. This is particularly relevant for the migration of the double bond into conjugation with the ester carbonyl group, as the resulting enolate is stabilized.

Transition Metal-Catalyzed Migration: Transition metal complexes, such as those of rhodium, ruthenium, and palladium, can catalyze the migration of double bonds through the formation of metal-hydride or π-allyl intermediates. This can be a highly efficient method for isomerizing alkenes to their thermodynamically most stable isomers.

| Catalyst Type | General Mechanism | Potential Products |

| Strong Acid (e.g., H₂SO₄) | Carbocation intermediates | Mixture of positional isomers (e.g., hex-2-en-1-yl but-2-enoate) |

| Strong Base (e.g., NaOEt) | Carbanion intermediates | Conjugated isomers favored (e.g., hex-2-en-1-yl but-2-enoate) |

| Transition Metal (e.g., RhCl₃) | π-allyl or metal-hydride intermediates | Thermodynamic mixture of isomers |

Analytical Chemistry of Hex 3 En 1 Yl But 2 Enoate

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in Hex-3-en-1-yl but-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹³C NMR: Similarly, the carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The olefinic carbons of both the hexenyl and butenoate chains would resonate in the 100-150 ppm region. The carbon of the methylene (B1212753) group attached to the ester oxygen is anticipated to appear around 60-65 ppm, while the aliphatic carbons would be observed at higher field strengths.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the hexenyl and butenoate chains. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Mass Spectrometry (EI-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.

EI-MS: Electron Ionization Mass Spectrometry (EI-MS) of an isomer, 2-Butenoic acid, 3-hexenyl ester, (E,Z)-, shows a characteristic fragmentation pattern. nist.gov While the molecular ion peak (M+) at m/z 168 may be observed, prominent fragments are expected from the cleavage of the ester bond and rearrangements. For a related compound, (E)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate, the top five fragmentation peaks observed in GC-MS analysis were at m/z 55, 67, 83, 82, and 39. researchgate.net This suggests that for this compound, common fragments would likely arise from the butenoate and hexenyl moieties.

| Ionization Method | Key Information Obtained |

| EI-MS | Provides a fragmentation pattern for structural elucidation. |

| ESI-MS | A soft ionization technique, useful for determining the molecular weight with minimal fragmentation. |

| HRMS | Delivers high-resolution mass data, enabling the determination of the exact elemental composition. |

ESI-MS and HRMS: Electrospray Ionization (ESI-MS), a softer ionization method, would be useful for confirming the molecular weight of the compound with less fragmentation. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy, thus confirming the chemical composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching of the ester group, which typically appears in the region of 1715-1735 cm⁻¹. The C=C stretching vibrations of the two double bonds in the molecule would give rise to absorptions around 1640-1680 cm⁻¹. The C-O stretching of the ester linkage would be observed in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons would be present.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1715 - 1735 |

| C=C (Alkene) | 1640 - 1680 |

| C-O (Ester) | 1000 - 1300 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds like this compound. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound. The NIST WebBook indicates the availability of gas chromatography data for several isomers of hexenyl butenoates, suggesting that GC is a suitable method for their analysis. nist.gov The retention time of this compound would be specific to the column and analytical conditions used.

High-Performance Liquid Chromatography (HPLC) and UHPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are versatile techniques for the separation and quantification of a wide range of compounds, including esters. For a related compound, Hex-3-en-1-yl hexanoate, a reverse-phase (RP) HPLC method has been described. gerli.com This suggests that an RP-HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be effective for the analysis of this compound. UHPLC, with its smaller particle size columns, could offer faster analysis times and improved resolution for separating isomers. theanalyticalscientist.com The separation of isomeric esters can be challenging, and the choice of the stationary phase and mobile phase composition is crucial for achieving good resolution. mtc-usa.com

| Chromatographic Method | Principle of Separation |

| GC | Based on volatility and interaction with the stationary phase. |

| HPLC/UHPLC | Based on partitioning between a liquid mobile phase and a solid stationary phase. |

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers of this compound is a critical analytical challenge. Chiral chromatography, a specialized branch of chromatography, is the primary technique employed for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Gas chromatography (GC) with chiral capillary columns is a powerful tool for the enantiomeric separation of volatile compounds like this compound. Cyclodextrin-based CSPs are particularly effective for this class of compounds. These CSPs, typically derivatives of α-, β-, or γ-cyclodextrin, possess a chiral cavity into which one enantiomer may fit better than the other, leading to differential retention times.

For less volatile derivatives or for preparative scale separations, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated broad applicability in the separation of a wide range of chiral compounds, including esters. The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Key Research Findings in Chiral Chromatography of Unsaturated Esters:

While specific research on the chiral separation of this compound is limited, studies on structurally similar unsaturated esters provide valuable insights. Research has shown that the choice of the chiral selector, the mobile phase composition (in HPLC), and the temperature program (in GC) are critical parameters that must be optimized to achieve baseline separation of enantiomers.

For instance, in the gas chromatographic separation of unsaturated esters, modified cyclodextrin (B1172386) stationary phases, such as those with permethylated or trifluoroacetylated substitutions, have been shown to provide excellent enantioselectivity. The specific derivative influences the shape and electronic environment of the cyclodextrin cavity, thereby affecting its interaction with the enantiomers.

In HPLC, the use of polysaccharide-based CSPs in both normal-phase and reversed-phase modes has been successful for resolving enantiomers of various esters. The selection of the mobile phase, often a mixture of alkanes and alcohols in normal-phase or water and organic modifiers in reversed-phase, plays a crucial role in modulating the retention and selectivity.

Table 1: Illustrative Chiral GC and HPLC Conditions for Unsaturated Esters

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Cyclodextrin-based CSP (e.g., permethylated β-cyclodextrin) | Polysaccharide-based CSP (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Hexane/Isopropanol or Acetonitrile/Water mixtures |

| Temperature | Temperature-programmed ramp | Isocratic or gradient elution at a controlled temperature |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV Detector, Mass Spectrometry (MS) |

Advanced Analytical Methodologies for Stereoisomer Differentiation and Purity Assessment

Beyond chiral chromatography, a suite of advanced analytical techniques is essential for the comprehensive characterization of this compound stereoisomers and the rigorous assessment of their purity.

Multidimensional Gas Chromatography (MDGC): This powerful technique provides enhanced resolution for complex mixtures of stereoisomers. In a typical MDGC setup, a fraction of the effluent from a primary non-chiral column is selectively transferred to a second column, which is a chiral column. This "heart-cutting" approach allows for the separation of isomeric compounds that may co-elute on a single column, providing a highly detailed stereoisomeric profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for the structural elucidation and purity assessment of this compound.

¹H NMR: Provides detailed information about the number of different protons, their chemical environment, and their connectivity. The coupling constants between olefinic protons can be used to determine the cis or trans configuration of the double bonds.

¹³C NMR: Offers information on the number of non-equivalent carbons and their chemical nature. The chemical shifts of the olefinic carbons can also aid in the assignment of stereochemistry.

Quantitative NMR (qNMR): This technique allows for the precise determination of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard. qNMR is a primary analytical method that provides traceability to the International System of Units (SI).

Mass Spectrometry (MS): When coupled with a separation technique like GC or LC, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. While mass spectra of stereoisomers are often very similar, subtle differences in fragment ion abundances can sometimes be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Application | Key Information Obtained |

| Multidimensional Gas Chromatography (MDGC) | Separation of complex stereoisomer mixtures | High-resolution separation of co-eluting isomers, detailed stereoisomeric profile. |

| ¹H NMR Spectroscopy | Structural elucidation, stereochemistry determination | Proton environment, coupling constants for cis/trans assignment. |

| ¹³C NMR Spectroscopy | Structural elucidation, stereochemistry determination | Carbon skeleton, chemical shifts for isomer differentiation. |

| Quantitative NMR (qNMR) | Absolute purity assessment | Highly accurate and precise purity values, traceability to SI units. |

| Mass Spectrometry (MS) | Molecular weight determination, structural information | Molecular formula confirmation (HRMS), fragmentation patterns for structural clues. |

Biological Activity and Mechanistic Investigations of Hex 3 En 1 Yl But 2 Enoate

Semiochemical Activity and Ecological Roles

Scientific literature to date has not specifically detailed the semiochemical activity or the ecological roles of Hex-3-en-1-yl but-2-enoate. While many structurally related hexenyl esters are known to function as important signaling chemicals in various ecosystems, specific research identifying and characterizing these roles for this compound is not available in published studies.

Role in Plant-Insect Interactions

There is currently no scientific evidence to suggest a role for this compound in plant-insect interactions. Research on herbivore-induced plant volatiles (HIPVs) has identified a wide array of compounds that are released by plants upon herbivore attack, which can serve to attract natural enemies of the herbivores. However, this compound has not been identified as one of these active compounds in the available scientific literature.

Research Findings on the Role of this compound in Plant-Insect Interactions

No specific research data is available for this compound.

Function in Intraspecific and Interspecific Insect Communication

The function of this compound in either intraspecific (within the same species) or interspecific (between different species) insect communication has not been documented. Pheromones and other semiochemicals are crucial for insect communication, mediating behaviors such as mating, aggregation, and alarm signaling. Despite extensive research in chemical ecology, this compound has not been identified as a significant signaling molecule in these contexts.

Modulation of Animal Behavior

There are no available studies that have investigated the potential for this compound to modulate animal behavior. The influence of volatile organic compounds on animal behavior is a broad field of study, encompassing responses in vertebrates and invertebrates. However, research has not yet extended to include the specific effects of this compound.

Molecular Mechanisms of Biological Interaction

The molecular mechanisms through which this compound might exert any biological effects have not been elucidated. Understanding these mechanisms would require specific studies on its interaction with biological macromolecules.

Interaction with Olfactory Receptors and Chemosensory Systems

There is no published research on the interaction of this compound with olfactory receptors or other chemosensory systems in any organism. The study of how volatile compounds bind to and activate olfactory receptors is fundamental to understanding their biological activity, but this specific compound has not been the subject of such investigations.

Documented Interactions of this compound with Olfactory Receptors

No specific research data is available for this compound.

Enzymatic Biotransformation in Biological Matrices

Information regarding the enzymatic biotransformation of this compound in biological matrices is not available in the scientific literature. The metabolism of volatile esters can be an important factor in the duration and nature of their biological effects, but the specific metabolic pathways for this compound have not been studied.

Covalent Binding to Biomolecules (e.g., thiol reactivity as Michael acceptor)

This compound, as an α,β-unsaturated ester, possesses an electrophilic center that makes it susceptible to nucleophilic attack. This reactivity is the basis for its potential to form covalent bonds with biological macromolecules, a mechanism that can underlie its biological activity. One of the most significant reactions in this context is the Michael addition, particularly with the thiol groups of cysteine residues in proteins.

The conjugated system formed by the carbon-carbon double bond and the carbonyl group of the but-2-enoate moiety creates an electron-deficient β-carbon. This position is a prime target for nucleophiles like the thiolate anion (RS⁻), which is the deprotonated form of a cysteine residue's thiol group. The reaction proceeds via a conjugate addition mechanism, leading to the formation of a stable carbon-sulfur bond. This covalent modification can alter the structure and function of the target protein, potentially leading to the observed biological effects.

The table below presents hypothetical reactivity data for a series of α,β-unsaturated esters with a model thiol, illustrating the expected trends in reactivity based on structural modifications.

| Compound | Relative Reactivity (krel) |

| Methyl acrylate | 1.00 |

| Methyl crotonate (but-2-enoate) | 0.75 |

| Methyl cinnamate | 0.50 |

| This compound (estimated) | ~0.70 |

This is an interactive data table. You can sort and filter the data.

The covalent binding to proteins is a critical aspect of the mechanism of action for many biologically active compounds. Mass spectrometry is a powerful tool for identifying the specific amino acid residues that have been covalently modified. nih.govpeakproteins.comnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features of a compound influence its biological effects. For this compound, key areas of interest for SAR studies include the stereochemistry of the double bonds and the nature of the ester group.

This compound contains two double bonds, one in the "hex-3-en-1-yl" portion and one in the "but-2-enoate" portion. Each of these double bonds can exist in either a cis (Z) or trans (E) configuration. The spatial arrangement of the atoms resulting from this isomerism can have a profound impact on how the molecule interacts with biological targets such as enzymes and receptors. solubilityofthings.com

The following table illustrates a hypothetical SAR for the different stereoisomers of this compound, highlighting the potential for varied biological potency.

| Isomer (Hexenyl/Butenoate) | Relative Biological Potency |

| cis / trans | 100% |

| trans / trans | 80% |

| cis / cis | 50% |

| trans / cis | 40% |

This is an interactive data table. You can sort and filter the data.

Similarly, modifications to the butenoate portion can significantly alter activity. The presence and position of the double bond are essential for its reactivity as a Michael acceptor. Shifting the double bond to a different position, for example, to create a but-3-enoate, would eliminate the α,β-unsaturation and likely abolish its ability to covalently bind to thiols via Michael addition.

The table below summarizes the expected impact of structural modifications on the biological activity of this compound based on general SAR principles for related compounds.

| Structural Modification | Expected Impact on Biological Activity |

| Saturation of the hexenyl double bond | Potential decrease in binding affinity due to conformational changes |

| Saturation of the butenoate double bond | Significant decrease or loss of activity due to loss of Michael acceptor character |

| Isomerization of the hexenyl double bond | Moderate to significant change in activity |

| Isomerization of the butenoate double bond | Moderate to significant change in activity |

| Change in the length of the alcohol chain | Altered lipophilicity and potentially altered activity |

This is an interactive data table. You can sort and filter the data.

Predicted Biological Activities through In Silico Approaches (e.g., PASS prediction)

In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) tool, are valuable for predicting the potential biological activities of a compound based on its chemical structure. ijsdr.org These computational approaches use algorithms trained on large databases of known bioactive molecules to identify structural fragments associated with specific biological effects.

Given its structural similarity to known fragrance compounds and other natural products, a PASS prediction for this compound might suggest a range of activities. nih.govscispace.com These could include roles as a fragrance ingredient, an insect attractant or repellent, or a modulator of certain enzymatic pathways. The α,β-unsaturated ester functionality is a common pharmacophore in many biologically active molecules, suggesting potential for a variety of interactions with biological systems. smolecule.com

The following table provides a hypothetical PASS prediction for this compound, illustrating the types of biological activities that might be anticipated.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Fragrance | 0.850 | 0.015 |

| Insectifuge | 0.620 | 0.050 |

| Anti-inflammatory | 0.450 | 0.120 |

| Enzyme Inhibitor (e.g., Protease) | 0.380 | 0.250 |

This is an interactive data table. You can sort and filter the data.

It is important to note that these in silico predictions are probabilistic and require experimental validation to confirm the predicted activities.

Computational Chemistry Applications in Hex 3 En 1 Yl But 2 Enoate Research

Molecular Modeling and Conformational Analysis

Hex-3-en-1-yl but-2-enoate is a flexible molecule due to the presence of several single bonds within its structure, allowing for rotation and leading to numerous possible three-dimensional arrangements, or conformations. Molecular modeling, specifically conformational analysis, is employed to identify the most stable, low-energy conformations of the molecule.

The process typically begins with the generation of a 2D structure of this compound, which is then converted into an initial 3D model. Computational methods, such as molecular mechanics (MM) or quantum mechanics (QM), are then used to explore the potential energy surface of the molecule. Systematic or stochastic search algorithms vary the torsion angles of the rotatable bonds to generate a multitude of conformations. The energy of each conformation is calculated, allowing for the identification of local and global energy minima.

For a molecule like this compound, key rotatable bonds include those in the hexenyl and butenoate chains. The resulting low-energy conformations provide crucial information about the molecule's shape, which is fundamental to understanding its physical properties and biological activity.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is representative of typical computational outputs and is for illustrative purposes.)

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178.5 | 0.00 | 65.2 |

| 2 | 65.2 | 1.25 | 20.1 |

| 3 | -68.9 | 1.35 | 14.7 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of this compound. These calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For an unsaturated ester like this compound, these calculations can pinpoint the likely sites for nucleophilic or electrophilic attack.

Furthermore, quantum chemical calculations can be used to compute reactivity descriptors such as electronegativity, hardness, and softness, which further aid in predicting the chemical behavior of the molecule.

Table 2: Calculated Electronic Properties of this compound (Note: This data is representative and for illustrative purposes.)

| Property | Value |

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | 0.05 Hartree |

| HOMO-LUMO Gap | 0.30 Hartree |

| Dipole Moment | 1.8 Debye |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For volatile compounds like this compound, QSAR can be used to predict sensory properties, such as odor intensity or character, based on calculated molecular descriptors.

To develop a QSAR model, a dataset of structurally related esters with known activities (e.g., odor thresholds) is required. For each molecule in the dataset, a variety of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. bio-hpc.eu Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new or untested compounds like this compound.

Molecular Dynamics Simulations for Ligand-Protein Interactions

The biological effects of flavor and fragrance molecules like this compound are often mediated by their interaction with specific protein receptors, such as olfactory receptors. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. hilarispublisher.com

An MD simulation begins with a starting structure of the protein-ligand complex, which can be obtained from experimental methods or molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of the atoms over a specific time period.

These simulations can provide valuable insights into the stability of the ligand in the binding pocket, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov This information is crucial for understanding the molecular basis of odor perception and for the design of new flavor compounds.

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry methods can be used to predict various spectroscopic properties of this compound, which can aid in its identification and characterization. For example, quantum chemical calculations can predict the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. uncw.edu These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Furthermore, computational methods can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction thermodynamics. This can provide valuable information for optimizing reaction conditions and understanding the stability of the compound.

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is representative and for illustrative purposes.)

| Spectroscopy Type | Predicted Feature | Value |

| IR | C=O Stretch | 1725 cm⁻¹ |

| ¹H NMR | H-3 Chemical Shift | 5.4 ppm |

| ¹³C NMR | C-1 Chemical Shift | 166 ppm |

Research Applications and Future Directions

Use as a Building Block in Complex Organic Synthesis

Hex-3-en-1-yl but-2-enoate, as an α,β-unsaturated ester, is a versatile building block in organic synthesis. beilstein-journals.orgnih.gov The presence of the enoate functional group allows for a variety of chemical transformations. Standard synthetic routes to this class of compounds often involve well-established reactions.

One common approach is the Wittig reaction , where an aldehyde is reacted with a phosphorus ylide to form the carbon-carbon double bond of the α,β-unsaturated ester. beilstein-journals.orgnih.gov Another key method is the Horner-Wadsworth-Emmons (HWE) reaction , which typically provides excellent stereoselectivity, favoring the formation of the (E)-isomer.

Direct esterification methods are also widely employed. These include the classic Fischer esterification, which involves reacting but-2-enoic acid with hex-3-en-1-ol in the presence of an acid catalyst. To improve efficiency and yield, particularly for more complex molecules, modern catalytic methods are being developed. These include the use of catalysts like silica (B1680970) chloride or macroporous polymeric acids that can function at moderate temperatures without the need to remove water. organic-chemistry.org The development of new catalysts, such as 2,2'-biphenol-derived phosphoric acids, also enables dehydrative esterification from an equimolar mixture of the corresponding acid and alcohol. organic-chemistry.org

The dual unsaturated nature of this compound makes it a candidate for intramolecular cyclization reactions and as a diene or dienophile in Diels-Alder reactions, opening pathways to complex cyclic structures.

Application in Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches combine the efficiency of chemical reactions with the high selectivity of biological catalysts, offering a greener and more sustainable alternative for synthesis. beilstein-journals.orgnih.gov The synthesis of esters, including unsaturated variants like this compound, is particularly amenable to this strategy.

Lipases are the most commonly used enzymes for ester synthesis due to their stability in organic solvents and broad substrate specificity. researchgate.netnih.gov The production of this compound could be achieved via:

Enzymatic Esterification : Reacting hex-3-en-1-ol and but-2-enoic acid catalyzed by a lipase (B570770).

Enzymatic Transesterification : Reacting an existing ester (e.g., ethyl but-2-enoate) with hex-3-en-1-ol. nih.gov

These enzymatic reactions are often performed in non-aqueous solvents to shift the reaction equilibrium towards synthesis rather than hydrolysis. mdpi.com Recent advances have also explored solvent-free systems and the use of unconventional media like deep eutectic solvents to enhance sustainability. acs.org

A multi-step chemoenzymatic route can also be envisioned. For instance, a carboxylic acid reductase (CAR) enzyme could reduce a precursor carboxylic acid to an aldehyde, which is then subjected to a chemical Wittig reaction to form the α,β-unsaturated ester. beilstein-journals.orgnih.govresearchgate.net Such multi-step processes expand the toolkit available for creating complex esters from simple, renewable starting materials.

Development of Sustainable and Eco-Friendly Approaches in Pest Management and Agriculture utilizing Semiochemicals

Many structurally related hexenyl esters are well-known Green Leaf Volatiles (GLVs), which are compounds released by plants upon tissue damage. These GLVs act as semiochemicals—signaling molecules that mediate interactions between organisms. ncsu.edu Research into these compounds is paving the way for sustainable agricultural practices.

Esters of (Z)-3-hexenol, such as the acetate (B1210297), propionate, and butyrate, have been identified as key signaling molecules in plant defense. oup.comcsic.es Exogenous application of these compounds has been shown to:

Induce Stomatal Closure : This helps plants conserve water, enhancing tolerance to drought conditions. oup.com

Activate Defense Genes : Treating plants with these esters can prime or directly induce their immune systems, making them more resistant to pathogens like Pseudomonas syringae and fungi like Phytophthora infestans. oup.complantbiologyconference.com

Repel or Attract Insects : As semiochemicals, these volatiles can repel herbivorous pests or attract their natural predators, forming the basis of "push-pull" strategies in integrated pest management (IPM). ncsu.edu

Given that this compound is a C6 volatile ester, it is a strong candidate for possessing similar bioactivity. Future research could focus on its specific effects on plant physiology and its potential as a novel, natural phytoprotectant for the sustainable control of both biotic and abiotic stresses in agriculture. oup.complantbiologyconference.com The use of such compounds offers an eco-friendly alternative to conventional pesticides. nih.gov

Table 1: Examples of Related Hexenyl Esters and their Agricultural Applications

| Compound Name | Application/Function | Reference(s) |

|---|---|---|

| (Z)-3-Hexenyl acetate | Induces plant defense responses; acts as an insect semiochemical. | nih.gov |

| (Z)-3-Hexenyl propionate | Protects plants against pests by stimulating defense mechanisms. | csic.esbiorxiv.org |

| (Z)-3-Hexenyl butyrate | Induces stomatal closure, enhances resistance to pathogens and drought. | oup.complantbiologyconference.com |

Further Elucidation of Biochemical Pathways and Metabolic Roles

The biosynthesis and metabolism of this compound in organisms, particularly plants, are likely governed by the well-established lipoxygenase (LOX) pathway, which is responsible for the formation of C6 volatiles (GLVs). frontiersin.orgnih.gov

The proposed biosynthetic pathway involves several key enzymatic steps:

Lipoxygenase (LOX) : Unsaturated fatty acids like linolenic acid are oxygenated by LOX.

Hydroperoxide Lyase (HPL) : The resulting hydroperoxide is cleaved by HPL to form C6 aldehydes, such as (Z)-3-hexenal.

Alcohol Dehydrogenase (ADH) : The aldehyde is then reduced to the corresponding alcohol, (Z)-3-hexen-1-ol, by ADH. nih.govnih.gov

Alcohol Acyltransferase (AAT) : In the final step, the AAT enzyme catalyzes the esterification of the alcohol with an acyl-CoA molecule (in this case, but-2-enoyl-CoA) to produce the final ester, this compound. nih.govfrontiersin.org

The metabolic role of this compound is likely tied to plant defense and signaling. Once released, these volatile esters can be perceived by the same or neighboring plants. nih.gov The metabolic breakdown of these esters is also an active area of research. In plants like Arabidopsis, carboxylesterases (CXEs) have been identified that hydrolyze volatile esters like (Z)-3-hexenyl acetate back into their constituent alcohol and acid. nih.govresearchgate.net This metabolic conversion can modulate the specific activity and signaling function of the volatile compounds. nih.gov Further research is needed to identify the specific AATs and CXEs responsible for the synthesis and hydrolysis of this compound.

Exploration in Advanced Materials Science and Chemical Engineering

The presence of two carbon-carbon double bonds in this compound makes it a potentially valuable monomer in materials science. Unsaturated esters are precursors to a wide range of polymers with diverse applications. researchgate.net

The vinyl group in the hexenyl portion and the α,β-unsaturated system in the butenoate portion can both participate in polymerization reactions. This dual functionality could allow for the creation of cross-linked polymers, forming robust networks. Potential applications include:

Biodegradable Polymers : Unsaturated poly(ester-amide)s have been studied for their biodegradability, making them suitable for biomedical applications like hydrogels for tissue engineering. The ester linkages in such polymers can be designed to be hydrolytically or enzymatically cleavable. nih.gov

UV-Curing Resins : The double bonds can undergo rapid polymerization upon exposure to UV light in the presence of a photoinitiator. This technology is used in coatings, inks, and adhesives. Unsaturated esters derived from renewable sources are of high interest for developing bio-based UV-curing polymers. rsc.orgmdpi.com

Functional Materials : The double bonds can be modified post-polymerization using reactions like Michael addition or click chemistry, allowing for the attachment of specific functional moieties to tailor the material's properties for specific applications. bohrium.com

Exploration in this area would involve studying the polymerization kinetics of this compound and characterizing the mechanical, thermal, and biodegradable properties of the resulting polymers.

Emerging Research Frontiers in Ester Chemistry

The broader field of ester chemistry is continually evolving, with new synthetic methods and applications emerging. These frontiers are directly relevant to the synthesis and functionalization of molecules like this compound.

A major area of advancement is the transition-metal-catalyzed C-H activation/functionalization . acs.orgresearchgate.net This powerful strategy allows for the direct modification of otherwise inert C-H bonds in a molecule. For esters, this opens up unprecedented opportunities to introduce new functional groups at positions that were previously difficult to access, bypassing the need for pre-functionalized starting materials. acs.orgoup.comresearchgate.net This can lead to more atom-economical and efficient synthetic routes. acs.orgresearchgate.net